tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H22N4O4 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-17(15-10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
OEOKTJRRIDBJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Piperidine precursor : tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2).
- Pyrazole precursor : 3-Methyl-4-nitro-1H-pyrazole (CAS 134545-91-2).
Activation of Piperidine Hydroxyl Group
The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is converted to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.
Typical Conditions :
Alkylation of Pyrazole
The activated piperidine derivative undergoes nucleophilic substitution with 3-methyl-4-nitro-1H-pyrazole under basic conditions.
Optimized Protocol :
- Base : Sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous DMF.
- Reagent Ratios : Piperidine mesylate (1.0 eq), pyrazole (1.2 eq).
- Conditions : 80°C, 12 h under nitrogen.
- Workup : Dilution with ethyl acetate, washing with brine, drying (Na₂SO₄), and solvent evaporation.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1).
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | NaH | 80 | 67 | 98.5 |
| THF | K₂CO₃ | 60 | 42 | 95.2 |
| DCM | DBU | 40 | 28 | 89.7 |
Key Findings :
Temperature and Stoichiometry Effects
| Pyrazole (eq) | Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 24 | 45 |
| 1.2 | 12 | 67 |
| 1.5 | 8 | 62 |
Exceeding 1.2 eq of pyrazole increases side products (e.g., dialkylation).
Industrial-Scale Production
Continuous Flow Synthesis
Advantages : Improved heat transfer, reduced reaction time, and safer handling of reactive intermediates.
Parameters :
- Reactor Type : Tubular flow reactor (stainless steel).
- Residence Time : 30 min.
- Temperature : 100°C.
- Pressure : 5 bar.
Output : 85% conversion per pass, >99% purity after crystallization.
Crystallization Optimization
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water (7:3) | 78 | 99.8 |
| Acetonitrile | 65 | 99.5 |
| tert-Butyl methyl ether | 71 | 99.3 |
Ethanol/water mixtures provide optimal crystal morphology for filtration.
Challenges and Troubleshooting
Competing Side Reactions
Chemical Reactions Analysis
tert-Butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research has shown that derivatives of pyrazole can interact with various biological targets, making them candidates for drug development.
Synthesis of Bioactive Compounds
tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to be utilized in the preparation of other nitrogen-containing heterocycles, which are often biologically active.
Table 1: Summary of Synthetic Routes Involving this compound
Agricultural Chemistry
The compound's structural features may also be explored for agrochemical applications, particularly in developing new pesticides or herbicides. The pyrazole moiety is known for its efficacy in this field, and modifications of this compound could lead to novel agrochemicals with improved activity profiles.
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of pyrazole derivatives, this compound was found to exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential as a lead compound for developing new anti-inflammatory drugs.
Case Study 2: Synthesis and Characterization
A recent synthesis route highlighted the efficiency of this compound as an intermediate in creating complex pyrazole-based compounds. The synthesized derivatives were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Substitutions
Key Insights :
- The nitro group in the target compound enhances electrophilicity, making it reactive toward reduction or nucleophilic substitution, whereas methoxycarbonyl (in compound 7) is less reactive but stabilizes adjacent electrophilic centers .
- Iodo-substituted analogues (e.g., ) are pivotal in Suzuki-Miyaura couplings, whereas the nitro group may limit such applications due to competing reduction pathways .
Analogues with Expanded Heterocyclic Systems
Key Insights :
- Benzimidazolone derivatives () exhibit increased planarity and hydrogen-bonding capacity, enhancing binding to biological targets compared to pyrazole-based compounds.
Key Insights :
- The nitro group in the target compound necessitates stringent safety protocols (e.g., avoiding friction/heat) compared to non-nitro analogues like the amino-pyridinyl derivative () .
- Amino-substituted piperidines () are generally less reactive but may require protection against oxidation .
Key Insights :
Biological Activity
tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the available research on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22N4O4
- Molecular Weight : 310.35 g/mol
- CAS Number : 1536200-86-8
Biological Activity Overview
The compound has been studied for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of the pyrazole ring and the nitro group in its structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.6 |
| Compound B | MCF7 (breast cancer) | 3.2 |
| This compound | HCT116 (colon cancer) | TBD |
The exact IC50 values for this compound are still under investigation, but preliminary results suggest promising activity against specific tumor types.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
- Induction of Apoptosis : Pyrazole derivatives may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Case Studies
A notable study explored the effects of related pyrazole compounds on human tumor cell lines. The findings demonstrated that certain structural modifications significantly enhanced their antiproliferative activities:
- Study Reference : reported that pyrazole derivatives exhibited selective cytotoxicity against various cancer cell lines with IC50 values ranging from 2.30 µM to 10 µM.
In another investigation, compounds similar to this compound were tested for their anti-inflammatory properties using animal models, showing reduced edema and inflammation markers.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:
Piperidine functionalization : Start with tert-butyl piperidine-1-carboxylate derivatives (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) and introduce reactive sites for pyrazole coupling .
Pyrazole ring formation : React 3-methyl-4-nitro-1H-pyrazole with the activated piperidine intermediate. Nitration steps may precede or follow coupling, depending on stability .
Protection/deprotection : Use tert-butyl groups to protect amines during reactions; final deprotection may require acidic conditions (e.g., HCl in dioxane) .
Key Considerations : Optimize reaction temperature (e.g., 0–20°C for nitration) and stoichiometry to minimize byproducts like over-nitrated analogs.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. Retention times for analogs range from 8–12 minutes .
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic peaks: tert-butyl (δ ~1.4 ppm for 9H), piperidine (δ ~3.4 ppm for N-CH₂), and pyrazole nitro groups (δ ~8.2 ppm) .
- HRMS : Expected molecular ion [M+H⁺] at m/z ~338.18 (C₁₅H₂₄N₄O₄⁺) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can conflicting spectral data for nitro-pyrazole intermediates be resolved?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or carbonyl shifts) may arise from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; use DMSO-d₆ to stabilize dominant forms .
- Conformational flexibility : Piperidine ring chair/boat transitions affect proton environments; perform VT-NMR (variable temperature) to observe dynamic effects .
- Byproduct identification : Cross-reference with LC-MS/MS fragmentation patterns (e.g., loss of NO₂ at m/z ~46) .
Q. What computational strategies predict the reactivity of the nitro group in electrophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model Fukui indices, identifying nucleophilic/electrophilic sites. The nitro group at pyrazole-C4 shows high electrophilicity (f⁺ ~0.15) .
- Solvent Effects : PCM models (e.g., in CHCl₃) predict solvation energy barriers (~25 kcal/mol for nitro displacement) .
- Transition State Analysis : Identify intermediates in SNAr (nucleophilic aromatic substitution) pathways using IRC (intrinsic reaction coordinate) .
Safety and Handling
Q. What safety protocols are critical for handling nitro-containing piperidine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitro compounds may be irritants; use nitrile gloves, FFP2 respirators, and chemical goggles .
- Ventilation : Perform reactions in fume hoods with ≥0.5 m/s airflow to mitigate vapor exposure .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent decomposition; avoid contact with reducing agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
